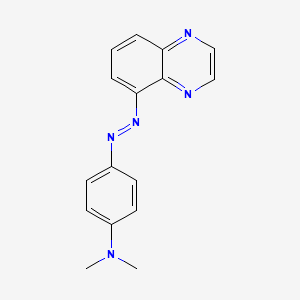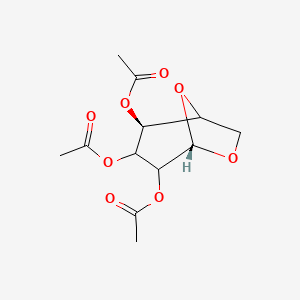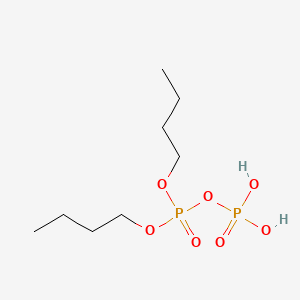![molecular formula C7H7ClO3 B13823694 2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
2-[Chloro(hydroxy)methyl]benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorogentisyl alcohol is a chlorinated derivative of gentisyl alcohol, a naturally occurring phenolic compound. It is primarily isolated from marine-derived fungi, such as Epicoccum sorghinum . This compound has garnered interest due to its unique chemical structure and potential biological activities, including antibacterial and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorogentisyl alcohol can be synthesized through microbial transformation. For instance, the marine-derived fungus Chrysosporium synchronum has been used to convert gentisyl alcohol into chlorogentisyl alcohol via fermentation . The process involves preparative-scale fermentation with specific conditions to yield the desired product.
Industrial Production Methods
The fungi are cultivated under controlled conditions, and the compound is extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorogentisyl alcohol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to gentisyl alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Produces chlorogentisyl quinone.
Reduction: Yields gentisyl alcohol.
Substitution: Results in multi-halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chlorogentisyl alcohol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in microbial metabolism and interactions.
Medicine: Investigated for its antibacterial and antioxidant properties, which could lead to new therapeutic agents.
Wirkmechanismus
The mechanism of action of chlorogentisyl alcohol involves its interaction with cellular components. It exhibits antibacterial activity by disrupting bacterial cell walls and membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gentisyl alcohol: The non-chlorinated parent compound.
2-chloro-6-(methoxymethyl)benzene-1,4-diol: Another chlorinated derivative with similar biological activities.
Uniqueness
Chlorogentisyl alcohol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7ClO3 |
|---|---|
Molekulargewicht |
174.58 g/mol |
IUPAC-Name |
2-[chloro(hydroxy)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,7,9-11H |
InChI-Schlüssel |
GTLYTLMCMJETRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


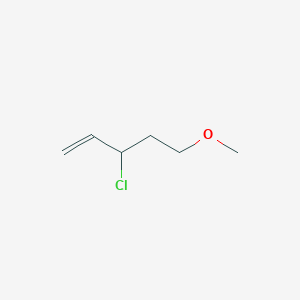
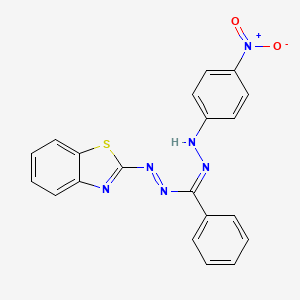
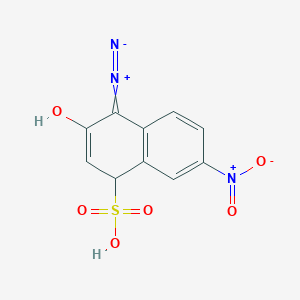
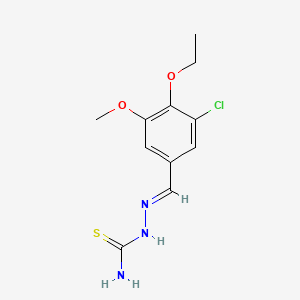
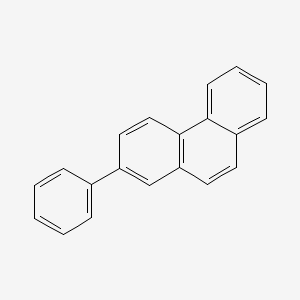
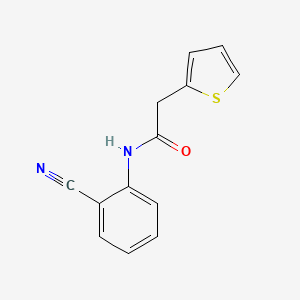
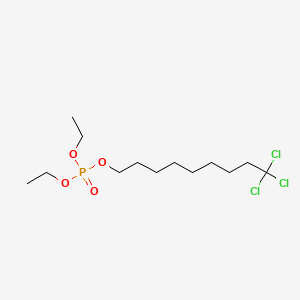
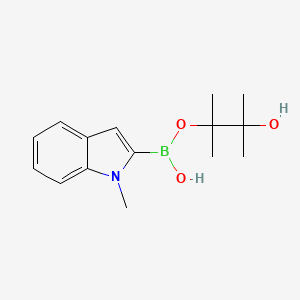

![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
